molecular formula C12H16N4O B6629797 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide

货号 B6629797
分子量: 232.28 g/mol
InChI 键: JSSGPUHBQOHHMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide, also known as CMPD 101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response.

作用机制

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 is a selective inhibitor of CK1δ, which belongs to the family of serine/threonine protein kinases. CK1δ plays a crucial role in regulating various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response. The mechanism of action of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 involves binding to the ATP-binding site of CK1δ and preventing its activity. This leads to the inhibition of downstream signaling pathways that are regulated by CK1δ, such as the phosphorylation of β-catenin in the Wnt signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 depend on the specific cellular context and the downstream signaling pathways that are regulated by CK1δ. In cancer, inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In Alzheimer's disease, inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to reduce tau phosphorylation and improve cognitive function in animal models of the disease. In circadian rhythm disorders, inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to alter circadian rhythm in animal models.

实验室实验的优点和局限性

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has several advantages as a tool compound for studying CK1δ signaling pathways. It is a highly selective inhibitor of CK1δ, with no significant activity against other protein kinases. It is also cell-permeable and can be used in both in vitro and in vivo experiments. However, 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has some limitations as well. It has a relatively short half-life in vivo, which limits its efficacy in animal models. It also has some off-target effects at high concentrations, which can complicate data interpretation.

未来方向

There are several future directions for research on 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 and its potential therapeutic applications. One direction is to explore the use of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 in combination with other drugs for cancer therapy, as it has been shown to enhance the efficacy of chemotherapy and radiation therapy in some preclinical studies. Another direction is to investigate the potential of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 for the treatment of circadian rhythm disorders, as it has been shown to alter circadian rhythm in animal models. Finally, further studies are needed to understand the long-term effects of CK1δ inhibition by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 and its potential side effects in humans.

合成方法

The synthesis of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 involves several steps, starting with the reaction of 3-cyanopyridine with tert-butylamine to form 3-tert-butylamino-pyridine. This intermediate is then treated with trifluoroacetic acid to remove the tert-butyl group, followed by reaction with 2,2,2-trimethylpropionyl chloride to yield the final product, 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101. The overall yield of the synthesis is around 40%, and the purity of the compound can be increased by recrystallization.

科学研究应用

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and circadian rhythm disorders. In cancer, CK1δ has been shown to promote tumor growth and survival, and inhibition of CK1δ activity by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to induce cell death in various cancer cell lines. In Alzheimer's disease, CK1δ has been implicated in the regulation of tau protein phosphorylation, which is a hallmark of the disease. Inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In circadian rhythm disorders, CK1δ plays a crucial role in regulating the circadian clock, and inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to alter circadian rhythm in animal models.

属性

IUPAC Name

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-12(2,11(17)14-3)8-16-10-5-4-9(6-13)15-7-10/h4-5,7,16H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSGPUHBQOHHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=CN=C(C=C1)C#N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。